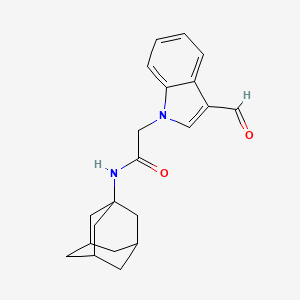![molecular formula C13H14Cl2N2O B4410250 1-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B4410250.png)
1-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]-1H-imidazole
Vue d'ensemble
Description
1-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]-1H-imidazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as etomidate, and it belongs to the class of imidazole-based compounds. Etomidate has been extensively researched due to its ability to interact with the GABA-A receptor, which is a key neurotransmitter receptor in the central nervous system. In
Mécanisme D'action
Etomidate exerts its effects on the GABA-A receptor by binding to a specific site on this receptor. This binding results in an increase in the affinity of the receptor for GABA, which is the endogenous ligand for this receptor. This, in turn, leads to an increase in the activity of the GABA-A receptor, which results in the inhibition of neuronal activity in the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of etomidate are complex and depend on a variety of factors, including the dose, route of administration, and the individual's metabolism. Etomidate has been shown to produce sedation, hypnosis, and anesthesia in humans and animals. It can also cause muscle relaxation and reduce the response to painful stimuli. Etomidate has a relatively short duration of action, which makes it a useful tool for studying the GABA-A receptor and its role in various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
Etomidate has several advantages for use in laboratory experiments. It is a potent and selective modulator of the GABA-A receptor, which makes it a useful tool for studying the structure and function of this receptor. It also has a relatively short duration of action, which allows for precise control of the experimental conditions. However, etomidate has some limitations as well. It is a highly lipophilic compound, which means that it can accumulate in adipose tissue and other lipid-rich organs. This can lead to prolonged sedation and respiratory depression, which can be problematic in some experimental settings.
Orientations Futures
There are several future directions for research on etomidate. One area of interest is the development of new analogs of etomidate that have improved pharmacokinetic properties and fewer side effects. Another area of interest is the use of etomidate in the study of other neurotransmitter receptors and their role in various physiological processes. Finally, there is a need for more research on the long-term effects of etomidate on the central nervous system, particularly with regard to its potential for neurotoxicity.
Conclusion:
In conclusion, etomidate is a potent and selective modulator of the GABA-A receptor that has been extensively studied for its potential applications in scientific research. It has a relatively simple synthesis process and produces sedation, hypnosis, and anesthesia in humans and animals. Etomidate has several advantages for use in laboratory experiments, but it also has some limitations. Future research on etomidate should focus on the development of new analogs with improved pharmacokinetic properties and the study of other neurotransmitter receptors.
Applications De Recherche Scientifique
Etomidate has been extensively studied for its potential applications in scientific research. One of the main applications of etomidate is in the study of the GABA-A receptor. Etomidate is a potent allosteric modulator of the GABA-A receptor, which means that it can enhance or inhibit the activity of this receptor. This property of etomidate has been used to study the structure and function of the GABA-A receptor, which is a key target for many drugs used in the treatment of anxiety, insomnia, and epilepsy.
Propriétés
IUPAC Name |
1-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O/c1-9-7-11(13(15)10(2)12(9)14)18-6-5-17-4-3-16-8-17/h3-4,7-8H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBYVADKFNLLIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)Cl)OCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-methyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4410180.png)
![1-methyl-4-{3-[3-(trifluoromethyl)phenoxy]propyl}piperazine hydrochloride](/img/structure/B4410183.png)
![2-[(5-chloro-2-methoxybenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B4410187.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]propanamide](/img/structure/B4410194.png)
![ethyl 4-cyano-5-[(4-ethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B4410205.png)


![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-chlorophenoxy)acetamide](/img/structure/B4410214.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-5-nitro-2-furamide](/img/structure/B4410227.png)
![4-{2-[2-(3-isopropoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4410233.png)
![4-(2-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}ethoxy)benzonitrile](/img/structure/B4410234.png)
![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 1,2,3,4-tetrahydro-9-acridinecarboxylate](/img/structure/B4410241.png)
![3-{2-[4-(hydroxymethyl)phenoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4410258.png)